1,3-Bis(chloromethoxy)propane

Description

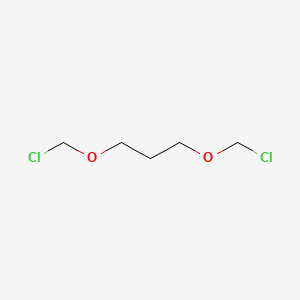

Structure

3D Structure

Properties

CAS No. |

138418-40-3 |

|---|---|

Molecular Formula |

C5H10Cl2O2 |

Molecular Weight |

173.03 g/mol |

IUPAC Name |

1,3-bis(chloromethoxy)propane |

InChI |

InChI=1S/C5H10Cl2O2/c6-4-8-2-1-3-9-5-7/h1-5H2 |

InChI Key |

PVWXTRJGIZAZDL-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCl)COCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis Chloromethoxy Propane and Analogous Systems

Historical Perspectives on Chloromethyl Ether Synthesis

Historically, the preparation of simple chloromethyl ethers, like chloromethyl methyl ether (CMME), involved the reaction of an alcohol, aqueous formaldehyde (B43269) (formalin), and hydrogen chloride. orgsyn.orgwikipedia.orgorgsyn.org This classical approach, while effective, is fraught with danger due to the co-production of the potent carcinogen bis(chloromethyl) ether (BCME). wikipedia.orgorgsyn.org The formation of BCME can occur when formaldehyde and hydrogen chloride are mixed, making its presence a significant concern in traditional chloromethylation reactions. researchgate.net The industrial production of many chloromethyl ethers, including BCME, was consequently ceased in most countries by the early 1980s due to their carcinogenic properties. researchgate.net

Another historical method involved the direct chlorination of corresponding methyl ethers. For instance, benzyl (B1604629) chloromethyl ether was prepared by the chlorination of benzyl methyl ether. orgsyn.org However, these methods often led to mixtures of products requiring careful purification. orgsyn.org

Modern Preparative Routes to 1,3-Bis(chloromethoxy)propane

Modern synthetic strategies for α-chloroethers, including by extension this compound, are designed to circumvent the hazardous byproduct formation associated with older methods. These routes often focus on anhydrous conditions and alternative reagents.

Etherification Reactions of Propanediols with Chloromethylating Reagents

The direct synthesis of this compound would logically involve the reaction of 1,3-propanediol (B51772) with a suitable chloromethylating agent. An analogous reaction is the synthesis of 1,3-dichloropropane (B93676) from 1,3-propanediol by reaction with hydrogen chloride. chemicalbook.com This suggests that the hydroxyl groups of 1,3-propanediol can be substituted under acidic conditions.

A plausible route for the synthesis of this compound involves the reaction of 1,3-propanediol with paraformaldehyde and anhydrous hydrogen chloride. This method is an extension of the classical synthesis of monochloromethyl ethers. orgsyn.orgorgsyn.org Careful control of stoichiometry and reaction conditions would be crucial to favor the formation of the desired bis-ether and minimize the formation of BCME and other side products.

Another approach is the etherification of 1,3-propanediol using a pre-formed chloromethylating agent like chloromethyl methyl ether (MOM-Cl). organic-chemistry.org This would proceed via a nucleophilic substitution where the hydroxyl groups of the diol attack the electrophilic chloromethyl carbon of MOM-Cl.

Strategies for Introduction of Chloromethoxy Moieties

Modern methods for introducing chloromethoxy groups often utilize the reaction of an acetal (B89532) with an acid halide in the presence of a Lewis acid catalyst. A widely adopted method for the in situ generation of chloromethyl methyl ether involves the reaction of dimethoxymethane (B151124) with acetyl chloride, catalyzed by a zinc(II) salt. wikipedia.orgresearchgate.net This approach is significantly safer as it minimizes the formation of BCME. orgsyn.org

This strategy can be conceptually extended to the synthesis of this compound. The reaction could potentially be carried out by reacting 1,3-propanediol with a suitable acetal and an acid halide.

The direct use of paraformaldehyde and hydrogen chloride under anhydrous conditions is also a viable strategy. The reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride yields benzyl chloromethyl ether, and this procedure has been optimized to avoid a large excess of formaldehyde and simplify isolation. orgsyn.org A similar protocol could be adapted for 1,3-propanediol.

Mechanistic Considerations in Formation Reactions

The formation of chloromethyl ethers from alcohols, formaldehyde, and hydrogen chloride is believed to proceed through the initial formation of a hemiformal, which is then protonated to facilitate the loss of water and subsequent attack by chloride ion.

In the modern synthesis using acetals and acid halides, the reaction is thought to proceed via the formation of an oxonium ion intermediate. The Lewis acid catalyst activates the acetal, which then reacts with the acid halide. For the synthesis of chloromethyl methyl ether from dimethoxymethane and acetyl chloride, the reaction is very rapid at temperatures above 40 °C. orgsyn.org

Quantum chemical calculations on the alkylation of β-dicarbonyl compounds, a reaction involving similar electrophiles, have been used to elucidate reaction mechanisms, suggesting that both O- and C-alkylation products can be formed depending on the substrate. mdpi.com The reaction of diols like 1,3-propanediol with chloromethylating agents would be expected to favor O-alkylation to form the ether linkage.

Sustainable and Green Chemistry Approaches in Synthesis

The primary driver for developing new synthetic methods for chloromethyl ethers has been safety, which aligns with the principles of green chemistry by minimizing the production of hazardous substances. acs.org The in situ generation of chloromethylating agents without their isolation is a key green strategy, as it reduces handling and exposure to these carcinogenic compounds. orgsyn.orgresearchgate.net

The use of solid acid catalysts, such as heteropolyacids supported on clay, has been explored for related reactions like the synthesis of chloromethyl-1,3-dioxolanes from epichlorohydrin. researchgate.netacs.org These catalysts are often reusable and can lead to 100% atom economical reactions under solvent-free conditions, representing a significant green advantage. researchgate.netacs.org While not directly applied to this compound, these approaches suggest a pathway for developing more environmentally benign syntheses. For instance, a heterogeneous catalyst could potentially be used for the reaction of 1,3-propanediol with paraformaldehyde and a chlorine source.

Advanced Techniques for Product Isolation and Purification

The purification of chloromethyl ethers is complicated by their reactivity and potential for decomposition. Historical methods often relied on fractional distillation. orgsyn.orgwikipedia.org However, given the hazardous nature of these compounds, minimizing handling is paramount.

Modern approaches that generate the chloromethyl ether in situ and use it directly in the next reaction step circumvent the need for isolation, which is a significant safety and efficiency improvement. orgsyn.orgresearchgate.net Any excess carcinogenic haloalkyl ether can then be destroyed during the reaction workup. researchgate.net For example, quenching with aqueous solutions of ammonium (B1175870) chloride, water, or sodium carbonate has been shown to effectively destroy residual chloromethyl methyl ether. wikipedia.org

For cases where isolation is necessary, solvent extraction can be a valuable technique. A process for preparing chloromethyl methyl ether with very low concentrations of BCME involves extraction with a selective liquid solvent, such as an aliphatic hydrocarbon, followed by recovery from the extractant, often by distillation. google.com

Chromatographic techniques can also be employed for purification, although on a larger scale this may be less practical. For analogous compounds, purification by distillation under reduced pressure has been reported. orgsyn.org

Below is a table summarizing various synthetic approaches for chloromethyl ethers and related compounds.

| Product | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| Chloromethyl methyl ether | Methanol, Formalin, Hydrogen chloride | Cooled with running water | Classical method, significant BCME byproduct | orgsyn.org, wikipedia.org |

| Chloromethyl methyl ether | Dimethoxymethane, Acetyl chloride | Zinc(II) salts (catalytic) | Minimizes BCME formation, in situ generation | orgsyn.org, wikipedia.org, researchgate.net |

| Benzyl chloromethyl ether | Benzyl alcohol, Paraformaldehyde, Hydrogen chloride | Anhydrous, 20-25°C | Avoids large excess of formaldehyde | orgsyn.org |

| 1,3-Dichloropropane | 1,3-Propanediol, Hydrogen chloride | Ammonium chloride, 60-107°C | Analogous reaction of a diol | chemicalbook.com |

| Chloromethyl-1,3-dioxolanes | Epichlorohydrin, Acetone | Supported heteropolyacids | Green, reusable catalyst, 100% atom economy | researchgate.net, acs.org |

Chemical Reactivity and Reaction Mechanisms of 1,3 Bis Chloromethoxy Propane

Nucleophilic Substitution Reactions at Chloromethyl Centers

The most prominent reactive sites in 1,3-Bis(chloromethoxy)propane are the carbon atoms of the chloromethyl (-CH₂Cl) groups. These carbons are electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making them prime targets for nucleophilic attack. The substitution of the chlorine atom can proceed through either unimolecular (Sₙ1) or bimolecular (Sₙ2) pathways, largely dependent on the reaction conditions and the nature of the nucleophile.

Unimolecular (Sₙ1) Pathways and Carbocation Intermediates

The Sₙ1 mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. libretexts.org For this compound, this would result in an oxonium-stabilized carbocation.

The lone pairs on the adjacent ether oxygen can stabilize the positive charge of the carbocation through resonance. This stabilization makes the formation of this carbocation more favorable than a simple primary carbocation, thus increasing the likelihood of an Sₙ1 pathway, especially in the presence of a polar, protic solvent that can solvate both the departing chloride ion and the carbocation intermediate.

Table 1: Factors Favoring the Sₙ1 Pathway for this compound

| Factor | Influence on Sₙ1 Reaction | Rationale |

| Substrate Structure | Favorable | The ether oxygen stabilizes the carbocation intermediate through resonance. |

| Solvent | Polar Protic (e.g., water, alcohols) | Stabilizes the carbocation and the leaving group through solvation. |

| Nucleophile | Weak nucleophiles | The reaction rate is independent of the nucleophile's concentration. |

| Leaving Group | Good (Chloride) | Chloride is a reasonably good leaving group, facilitating carbocation formation. |

Bimolecular (Sₙ2) Pathways and Transition State Analysis

Alternatively, the nucleophilic substitution can occur via a concerted Sₙ2 mechanism. In this pathway, the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion. libretexts.org This reaction proceeds through a five-coordinate transition state.

For this compound, the primary nature of the chloromethyl carbon would typically favor an Sₙ2 reaction. However, the presence of the ether oxygen can also influence the transition state. The reaction is sensitive to steric hindrance; a bulky nucleophile would disfavor the Sₙ2 pathway. Strong, less-hindered nucleophiles in a polar aprotic solvent generally promote the Sₙ2 mechanism.

Table 2: Factors Favoring the Sₙ2 Pathway for this compound

| Factor | Influence on Sₙ2 Reaction | Rationale |

| Substrate Structure | Favorable | The carbon center is primary, which is ideal for Sₙ2 reactions. |

| Solvent | Polar Aprotic (e.g., acetone, DMF) | Minimizes solvation of the nucleophile, enhancing its reactivity. |

| Nucleophile | Strong, non-bulky nucleophiles | The reaction rate is dependent on the nucleophile's concentration and strength. |

| Leaving Group | Good (Chloride) | A good leaving group is essential for the concerted bond-breaking and bond-forming process. |

Stereochemical Aspects of Substitution

Due to the achiral nature of this compound, traditional stereochemical outcomes like inversion or racemization at the substitution center are not directly observable. However, if a chiral nucleophile is used, the formation of diastereomeric products could be analyzed to infer the dominant reaction pathway. An Sₙ2 reaction would lead to a specific diastereomer, while an Sₙ1 reaction would likely produce a mixture of diastereomers due to the planar nature of the carbocation intermediate allowing for attack from either face.

Cleavage and Hydrolysis Reactions of the Ether Linkages

The ether linkages in this compound are generally stable under neutral and basic conditions. However, under acidic conditions, they are susceptible to cleavage. The hydrolysis of the chloromethyl ether functionality is a critical reaction.

This reaction is typically acid-catalyzed. Protonation of the ether oxygen makes the adjacent carbon more electrophilic and facilitates the attack by a nucleophile, such as water. The hydrolysis of α-chloroethers is known to be facile. libretexts.org The mechanism can have characteristics of both Sₙ1 and Sₙ2 reactions, depending on the specific conditions. rsc.org The initial products of hydrolysis would be 1,3-propanediol (B51772), formaldehyde (B43269), and hydrochloric acid. The hydrolysis of related compounds like chloromethyl chloroacetate (B1199739) has been shown to proceed through both neutral and acid-catalyzed pathways. rsc.orgresearchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound provides the potential for intramolecular reactions. In the presence of a suitable reagent that can react with both chloromethyl groups, an intramolecular cyclization could occur to form a six-membered heterocyclic ring. For instance, reaction with a bis-nucleophile like a dithiol or a diamine could lead to the formation of a 1,3-disubstituted cyclohexane (B81311) derivative containing heteroatoms.

While there is no specific literature on intramolecular cyclization of this compound, studies on similar bifunctional molecules, such as bis(2-chloroethyl)aminoethyl esters, have shown that intramolecular cyclization is a feasible pathway. nih.gov

Rearrangement reactions are less likely for this molecule under standard conditions due to the stability of the propane (B168953) backbone. Carbocation intermediates formed during Sₙ1 reactions are stabilized by the adjacent oxygen and are less prone to hydride or alkyl shifts.

Electrophilic Reactions and Functionalization of the Propane Backbone

The propane backbone of this compound is a saturated alkyl chain and is generally unreactive towards electrophiles. The C-H bonds of the propane chain are non-polar and strong, requiring harsh conditions, such as radical-initiated reactions, for functionalization. Electrophilic addition reactions are not possible as there are no double or triple bonds in the backbone. studymind.co.uk Any electrophilic functionalization would likely require prior conversion of the existing functional groups to activate the propane backbone, which falls outside the scope of direct electrophilic reactions on the parent molecule.

Radical Chemistry of this compound: A Review of Available Data

Despite a thorough review of scientific literature and chemical databases, specific research detailing the radical chemistry of this compound is not presently available. While the fundamental principles of radical reactions suggest potential pathways for this compound, no experimental studies or detailed mechanistic investigations have been published that focus explicitly on its behavior under radical-generating conditions.

The structure of this compound, featuring two chloromethoxy groups (-OCH₂Cl) separated by a propane backbone, suggests that radical chemistry could potentially be initiated at several sites. Theoretically, the C-H bonds on the propane chain and the C-Cl bonds within the chloromethoxy moieties could be susceptible to radical abstraction or homolytic cleavage under appropriate energetic conditions, such as exposure to UV light or the presence of radical initiators.

For context, related classes of compounds, such as simple alkanes and chloroalkanes, are known to undergo radical halogenation. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. For instance, the reaction of alkanes with chlorine in the presence of UV light leads to the formation of chloroalkanes through the generation of chlorine radicals.

A patent for a photoresist composition lists this compound as a potential component and discusses the use of radical polymerization initiators like azobisisobutyronitrile (AIBN). However, the document does not provide any data on the radical reactivity of this compound itself, but rather on the polymerization of other monomers within the composition.

Without dedicated studies, any discussion of the specific radical reactions, mechanisms, and potential products involving this compound would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as requested, is therefore not possible at this time. Further experimental investigation is required to elucidate the radical chemistry of this particular compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Bifunctional Synthon in Complex Molecule Construction

In organic synthesis, a synthon is a conceptual unit representing a potential synthetic operation. 1,3-Bis(chloromethoxy)propane functions as a bifunctional C₃-linker synthon, capable of connecting two molecular fragments through Williamson ether-type reactions. Each chloromethoxy group can react with a nucleophile (such as an alcohol, phenol, amine, or thiol), displacing the chloride ion and forming a new covalent bond. This dual reactivity allows for the systematic construction of larger, more complex molecules from simpler precursors.

This property is particularly useful in creating symmetrical molecules where two identical units are joined by the propane-1,3-dioxy-bismethylene bridge. Furthermore, through controlled, stepwise reactions, it can be used to link two different molecular entities, providing a versatile tool for medicinal chemistry and the synthesis of novel organic compounds.

Illustrative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reaction Product Structure | Product Class |

| Alcohol (R-OH) | R-O-CH₂-O-(CH₂)₃-O-CH₂-O-R | Diether |

| Amine (R₂NH) | R₂N-CH₂-O-(CH₂)₃-O-CH₂-NR₂ | Diaminoether |

| Thiol (R-SH) | R-S-CH₂-O-(CH₂)₃-O-CH₂-S-R | Dithioether |

| Carboxylate (R-COO⁻) | R-COO-CH₂-O-(CH₂)₃-O-CH₂-OOC-R | Diester |

Precursor for Polymeric Materials

The dual reactivity of this compound is extensively leveraged in polymer chemistry, where it serves multiple roles in the creation and modification of polymeric materials.

As a bifunctional monomer, this compound can undergo polycondensation reactions with difunctional nucleophiles (comonomers) to produce polyethers. researchgate.net For instance, when reacted with a bisphenol (such as Bisphenol A) or a diol (like 1,4-butanediol), a polymer chain is formed with repeating ether linkages. The general structure of the resulting polymer incorporates the -[O-CH₂-O-(CH₂)₃-O-CH₂-O-R-O]- motif, where 'R' represents the backbone of the comonomer. Such polyether synthesis methods are fundamental in producing a variety of functional polymers with tailored properties. google.com Related compounds are used to synthesize energetic polyethers from halogenated precursors.

Cross-linking transforms thermoplastic polymers into thermosets, creating three-dimensional networks that enhance mechanical strength, thermal stability, and chemical resistance. mdpi.com this compound is an effective cross-linking agent for polymers containing nucleophilic side groups, such as hydroxyls (e.g., in polyvinyl alcohol) or amines (e.g., in polyethyleneimine). The two chloromethoxy groups can react with functional groups on adjacent polymer chains, forming covalent bridges and locking the chains into a rigid network structure. This approach is valuable in the production of hydrogels, coatings, and high-performance thermosetting plastics. mdpi.comgoogle.com The use of related bifunctional molecules to create supramolecular metallogels has also been reported. acs.org

Beyond creating new polymers or networks, this compound can be used to modify existing polymers. By carefully controlling reaction conditions, it can be grafted onto a polymer backbone to introduce new functionalities. acs.org For example, one chloromethoxy group can react with the polymer, leaving the second one available for subsequent chemical transformations. This allows for the attachment of specific molecules, such as fluorescent dyes, bioactive compounds, or other reactive groups, to the polymer chain. This strategy of post-polymerization modification is a powerful tool for creating smart materials and functional biopolymers. acs.orgnih.gov The use of clickable moieties, often introduced via bifunctional linkers, is a popular approach for polymer functionalization. acs.orgacs.orgnih.gov

Cross-linking Agent for Polymer Networks

Synthesis of Heterocyclic Compounds

The construction of heterocyclic compounds—cyclic molecules containing atoms of at least two different elements in their rings—is a central theme in organic chemistry. researchgate.net The defined spacing and reactivity of the functional groups in this compound make it a suitable precursor for synthesizing medium-to-large ring macrocycles. By reacting it with a bifunctional nucleophile, such as a diamine, dithiol, or diol, under high-dilution conditions that favor intramolecular cyclization, a new heterocyclic ring can be formed. For example, reaction with a long-chain diamine could yield a crown ether-like macrocycle containing two oxygen atoms from the precursor and two nitrogen atoms from the diamine, linked by methylene (B1212753) and propylene (B89431) spacers.

Utilization in Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, represent a highly efficient approach to molecular synthesis. nih.gov These processes reduce waste, save time, and can lead to the rapid assembly of complex structures. The bifunctional nature of this compound allows it to be a key component in such reaction sequences. caltech.edu

For example, a reaction could be designed where the initial substitution of one chloromethoxy group by a carefully chosen nucleophile triggers an intramolecular rearrangement or cyclization. beilstein-journals.org This, in turn, positions another functional group within the newly formed intermediate for a subsequent reaction with the second, still-intact chloromethoxy group. Such a strategy, often termed a Michael Initiated Ring Closure (MIRC) when applicable, enables the efficient construction of intricate polycyclic or spirocyclic systems in a single, elegant step. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific experimental spectra for 1,3-Bis(chloromethoxy)propane are not widely published in commercial or academic literature, a theoretical analysis based on its structure allows for the prediction of its NMR characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the central propane (B168953) chain (O-CH2-CH2-CH2-O) would likely appear as a multiplet, while the protons of the two chloromethoxy groups (-O-CH2-Cl) would resonate at a different chemical shift, likely as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. It is expected to show separate signals for the central carbon of the propane chain, the two equivalent carbons adjacent to the oxygen atoms, and the carbons of the chloromethoxy groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -O-C H₂-Cl | - | - |

| -O-C H₂-CH₂- | - | - |

| -CH₂-C H₂-CH₂- | - | - |

| -O-CH₂-Cl | No Signal | No Signal |

Note: The table above is a representation of the expected data. Specific chemical shift values are not available in the public domain.

To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would help to confirm the propane backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connections between the propane unit and the chloromethoxy groups. acs.orggoogle.com

Multi-nuclear (¹H, ¹³C) NMR for Structural Assignment

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact molecular mass of this compound. This highly accurate measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula C5H10Cl2O2.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation. By analyzing the resulting fragment ions, it is possible to deduce the structural components of the molecule. For this compound, fragmentation would likely involve the cleavage of the C-O and C-Cl bonds, providing further evidence for the proposed structure.

Expected Fragmentation Data from Mass Spectrometry

| Fragment Ion | Proposed Structure |

| [M-Cl]⁺ | C₅H₁₀ClO₂⁺ |

| [M-CH₂Cl]⁺ | C₄H₈ClO₂⁺ |

| [M-OCH₂Cl]⁺ | C₄H₈Cl⁺ |

Note: This table represents plausible fragmentation patterns. Actual experimental data is not publicly available.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending, C-O (ether) stretching, and C-Cl stretching vibrations. The presence of a strong C-O stretching band would be indicative of the ether linkages.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. It is particularly useful for detecting symmetric vibrations and can be used to identify the C-C backbone vibrations. The combination of both IR and Raman spectra would offer a more complete picture of the vibrational modes of the molecule. acs.org

Anticipated Vibrational Spectroscopy Data

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| C-H Stretch | 2850-3000 | 2850-3000 |

| C-O Stretch (Ether) | 1050-1150 | - |

| C-Cl Stretch | 600-800 | 600-800 |

Note: The frequency ranges provided are general and the specific values for this compound are not documented in publicly accessible sources.

Chromatographic Methods for Purity Assessment and Separation

Chromatography operates on the principle of distributing a sample mixture between a stationary phase and a mobile phase. Components of the mixture travel at different rates depending on their physical and chemical interactions with the two phases, leading to separation. For a moderately polar and volatile compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile organic compounds. In this technique, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its affinity for the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing definitive identification.

For this compound, GC-MS is ideal for assessing purity and identifying potential impurities from its synthesis, such as unreacted precursors or side-products. The retention time from the GC provides a quantitative measure of the compound, while the mass spectrum offers a molecular fingerprint that confirms its structure.

Research Findings: The mass spectrum of this compound obtained via GC-MS would be characterized by a molecular ion peak (M+) corresponding to its molecular weight, although it may be weak due to the compound's potential instability under electron ionization. More prominent peaks would correspond to characteristic fragmentation patterns. Key fragmentation would likely involve the cleavage of the chloromethoxy groups. Expected fragments would include the loss of a chlorine atom (-Cl), a chloromethoxy group (-CH₂OCl), or other combinations, which help in the structural elucidation and confirmation of the compound. Analysis of complex reaction mixtures can reveal trace impurities, and their identification is aided by comparing their spectra against established libraries like the NIST Mass Spectral Library. gcms.czgcms-id.ca

Table 1: Typical GC-MS Parameters for Analysis of Chlorinated Alkanes

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation for semi-volatile compounds. The 5% phenyl-methylpolysiloxane phase is a robust general-purpose stationary phase. |

| Column Dimensions | 30 m length x 0.25 mm inner diameter x 0.25 µm film thickness | Standard dimensions balancing separation efficiency and analysis time. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal flow for good separation and peak shape. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to prevent column overload, while splitless is used for trace analysis. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp 50-70°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C | A temperature gradient is used to separate compounds with a range of boiling points effectively. |

| MS Interface Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 35-400 amu | Scans a wide range of mass-to-charge ratios to detect the molecular ion and key fragments. |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. ksu.edu.sa It is particularly useful for compounds that are non-volatile or thermally unstable, which can sometimes be a concern for chlorinated ethers that might degrade at high GC injector temperatures. HPLC separates compounds based on their polarity and interaction with the stationary phase.

For this compound, a moderately polar compound, reversed-phase HPLC would be the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. dtu.dknih.gov Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Research Findings: In an HPLC analysis, this compound would be separated from more polar impurities (which would elute earlier) and less polar impurities (which would elute later). Purity is assessed by measuring the area of the analyte peak relative to the total area of all peaks in the chromatogram. A UV detector is commonly used, as the compound is expected to have some UV absorbance, although likely at lower wavelengths (around 200-210 nm) in the absence of a strong chromophore. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS), which would also aid in the identification of unknown impurities. Method development would involve optimizing the mobile phase composition (the ratio of organic solvent to water) to achieve a good separation and reasonable retention time. researchgate.netsielc.com

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C18 or C8 | Nonpolar stationary phase for separating compounds based on hydrophobicity. C18 is a common starting point. |

| Column Dimensions | 150 mm length x 4.6 mm inner diameter x 5 µm particle size | Standard analytical column dimensions offering good efficiency and sample capacity. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water or Methanol/Water | The organic solvent/water mixture acts as the mobile phase. A gradient (changing solvent ratio) can be used to separate complex mixtures. researchgate.net |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column. |

| Column Temperature | 25 - 40 °C | Temperature is controlled to ensure reproducible retention times. |

| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the system. |

| Detector | UV-Vis Detector (e.g., at 205 nm) or Refractive Index (RI) Detector | UV detection is common, although the compound lacks a strong chromophore. RI is a universal detector but less sensitive. LC-MS provides the highest sensitivity and specificity. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 1,3-Bis(chloromethoxy)propane. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground state properties of molecules. researchgate.netethz.ch DFT calculations can provide valuable information about the geometry, electronic distribution, and stability of this compound. For instance, DFT can be employed to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional arrangement and steric hindrance.

Furthermore, DFT allows for the calculation of key electronic properties such as ionization potential, electron affinity, and global reactivity descriptors. acs.org These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netacs.org

Below is a hypothetical data table of ground state properties for this compound, as would be predicted by DFT calculations.

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are illustrative and would need to be calculated using specific DFT functionals and basis sets.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wiley-vch.de These methods are particularly useful for studying reaction mechanisms and energetics. umich.eduresearchgate.netaps.org For this compound, ab initio calculations can be used to map out the potential energy surface for various chemical transformations, such as nucleophilic substitution at the chloromethyl group.

By locating transition state structures and calculating their energies, it is possible to determine the activation barriers for different reaction pathways. researchgate.net This information is critical for predicting the feasibility and selectivity of chemical reactions involving this compound.

A hypothetical table illustrating the calculated activation energies for a reaction is presented below.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN2 with Nucleophile X | Value | Value | Value |

| SN2 with Nucleophile Y | Value | Value | Value |

Note: These values are for illustrative purposes and would be the result of specific ab initio calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and lone pairs. uni-muenchen.denih.govfaccts.de NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures. uni-muenchen.de This method can quantify the nature of chemical bonds (e.g., sigma, pi), lone pairs, and the delocalization of electron density through donor-acceptor interactions. uni-muenchen.deresearchgate.net

For this compound, NBO analysis can reveal the polarization of the C-Cl and C-O bonds, the hybridization of the atoms, and the extent of any intramolecular interactions. This information is valuable for understanding the molecule's reactivity, as regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack. acs.org

A sample NBO analysis data table is shown below.

| Bond/Lone Pair | Occupancy | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| σ(C-Cl) | Value | Value | Value | Value |

| σ(C-O) | Value | Value | Value | Value |

| LP(O) | Value | Value | Value | Value |

Note: The values in this table are hypothetical and would be generated from an NBO calculation.

Ab Initio Methods for Reaction Pathway Energetics

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the prediction of spectroscopic properties.

The propane (B168953) backbone of this compound allows for considerable conformational flexibility due to rotation around the C-C single bonds. youtube.comlibretexts.org Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. researchgate.netmdpi.com This can be achieved through systematic or stochastic searches of the potential energy surface.

The different spatial arrangements of the chloromethoxy groups can lead to various staggered and eclipsed conformations, each with a distinct energy. youtube.com Understanding the conformational landscape is important as the reactivity and physical properties of the molecule can be influenced by the predominant conformer(s). nih.gov

A hypothetical table of relative energies for different conformers is provided below.

| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Population (%) |

| Anti-Anti | 180° | 0.00 | Value |

| Anti-Gauche | Value | Value | Value |

| Gauche-Gauche | Value | Value | Value |

Note: The values in this table are illustrative and would be determined through conformational analysis calculations.

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and identity of a compound. science.gov For this compound, theoretical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. researchgate.net

DFT and ab initio methods can calculate the magnetic shielding tensors of the nuclei, which are then converted to NMR chemical shifts. aun.edu.egsemanticscholar.org Similarly, the vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic positions. researchgate.net These theoretical spectra can be invaluable in the interpretation of experimental spectroscopic data.

An example of a table with predicted spectroscopic data is shown below.

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Value (ppm / cm⁻¹) |

| 1H NMR (CH2Cl) | Value | Value |

| 13C NMR (CH2Cl) | Value | Value |

| IR Stretch (C-Cl) | Value | Value |

| IR Stretch (C-O) | Value | Value |

Note: The values in this table are for demonstration purposes and would be obtained from specific spectroscopic prediction calculations.

Lack of Publicly Available Research Hinders Computational Design of this compound Derivatives

Despite the growing role of computational chemistry in modern materials science and drug discovery, a thorough review of scientific literature reveals a significant gap in the theoretical and computational studies focused specifically on this compound. In particular, there is a notable absence of published research on the computational design and prediction of its novel derivatives.

Computational chemistry offers powerful tools for predicting the properties and activities of new molecules, thereby guiding synthetic efforts and accelerating the discovery of novel compounds with desired functionalities. These in silico methods, which include quantum mechanics, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, are routinely used to explore the vast chemical space of derivatives of a parent compound.

However, in the case of this compound, a search of scholarly databases and chemical literature did not yield any specific studies detailing the computational design or prediction of its derivatives. While computational studies have been conducted on structurally related compounds, such as other halogenated propanes and ethers, the direct application of these theoretical approaches to this compound remains an unexplored area of research.

For instance, theoretical studies have been performed on transition-metal-mediated reactions of various organic compounds, and in silico predictions of pharmacological potential have been carried out for numerous heterocyclic derivatives. acs.orgzsmu.edu.uaresearchgate.netresearchgate.net Additionally, computational analyses have been reported for related molecules like 3-Chloro-2,2-bis(chloromethyl)propan-1-ol and 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride, focusing on their structural and electronic properties.

The absence of such studies for this compound means that there are currently no publicly available data tables or detailed research findings on the predicted properties of its hypothetical derivatives. The potential for designing novel molecules based on the this compound scaffold with tailored electronic, steric, or reactive properties remains purely speculative without dedicated computational investigation.

Future theoretical and computational work would be invaluable in elucidating the structure-property relationships of this compound and its potential derivatives. Such studies could explore the impact of substituting the chloro or methoxy (B1213986) groups with other functionalities, potentially leading to the identification of new compounds with applications in materials science, synthesis, or other fields. Until such research is undertaken and published, the computational landscape of this compound derivatives remains uncharted.

Future Research Directions and Emerging Opportunities

Catalytic Transformations of 1,3-Bis(chloromethoxy)propane

The development of novel catalytic systems to control the reactivity of the two chloromethoxy groups is a primary area for future research. While the non-catalytic reactions of this compound are useful, catalysis offers the potential for enhanced selectivity, milder reaction conditions, and access to new chemical entities.

Future investigations could focus on:

Selective Monofunctionalization: Designing catalysts that can selectively activate one chloromethoxy group while leaving the second intact. This would be invaluable for the stepwise synthesis of asymmetric molecules. Transition metal catalysis, which has been extensively studied for cross-coupling reactions, could offer pathways to achieve this. cardiff.ac.uk

Stereoselective Catalysis: For reactions that create chiral centers, the development of chiral catalysts could enable the synthesis of enantiomerically pure products. This is particularly relevant for applications in pharmaceuticals and life sciences.

Tandem and Cascade Reactions: Catalytic systems could be designed to initiate a cascade of reactions, where the initial transformation of one chloromethoxy group triggers a subsequent intramolecular or intermolecular reaction. This approach, often inspired by biosynthesis, can build molecular complexity in a highly efficient manner.

Adaptation of Existing Systems: Catalyst systems proven effective for other bifunctional substrates could be adapted for this compound. For example, the highly efficient Calcium Iodide/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane (CaI2/BTP) system used for the conversion of epoxides could be explored for promoting novel transformations of the chloromethoxy groups. acs.orgacs.orgresearchgate.net

A comparative table of potential catalytic approaches is presented below.

| Catalytic Approach | Potential Catalyst Type | Target Transformation | Anticipated Benefit |

| Selective Monofunctionalization | Palladium, Nickel, or Copper complexes | Nucleophilic substitution at one site | Access to asymmetric building blocks |

| Stereoselective Reactions | Chiral Lewis acids, Organocatalysts | Asymmetric synthesis | Production of enantiopure compounds |

| Tandem Cyclizations | Lewis acids (e.g., ZnCl₂, FeCl₃) smolecule.com | Formation of heterocyclic structures | Rapid construction of complex molecules |

| Novel Group Transformations | CaI₂/BTP system acs.orgresearchgate.net | Exploration of new reaction pathways | Discovery of unprecedented reactivity |

Integration into Flow Chemistry and Microreactor Technologies

The integration of reactions involving this compound into continuous flow chemistry and microreactor systems is a significant emerging opportunity. These technologies offer substantial advantages over traditional batch processing, particularly for handling reactive intermediates and improving process safety and efficiency. mdpi.commdpi.com

Key advantages and research directions include:

Enhanced Safety: Reactions with highly reactive chloromethyl ethers can be exothermic and difficult to control on a large scale in batch reactors. Microreactors provide superior heat exchange due to their high surface-to-volume ratio, allowing for better temperature control and minimizing the risk of thermal runaways. cardiff.ac.uk

Improved Mixing and Reaction Control: The small diffusion distances in microreactors ensure rapid and efficient mixing, which can lead to higher yields, improved selectivity, and shorter reaction times compared to batch processes. cardiff.ac.ukmdpi.com This precise control is crucial when trying to achieve selective monofunctionalization versus difunctionalization.

Scalability and Automation: Flow chemistry allows for straightforward scaling (numbering-up) by running multiple reactors in parallel or by extending the operation time. mdpi.com This "scale-out" approach avoids the challenges associated with scaling up hazardous batch reactions. cardiff.ac.ukresearchgate.net The entire process can be automated, leading to greater reproducibility. mdpi.com

Access to Novel Reaction Conditions: Flow reactors can operate at high temperatures and pressures that are often inaccessible or unsafe in standard laboratory glassware, potentially unlocking new reaction pathways for this compound.

Future work will likely involve developing and optimizing flow-based protocols for the synthesis and subsequent transformations of this compound, potentially combining it with in-line purification and analysis for fully continuous manufacturing processes.

Development of Advanced Functional Materials Based on the Propane (B168953) Scaffold

The propane backbone of this compound provides a versatile and flexible scaffold for the development of advanced functional materials. Its ability to act as a bifunctional cross-linker or monomer opens up avenues for creating novel polymers and materials with tailored properties.

Emerging opportunities in this area include:

Novel Polymers and Resins: As a bifunctional monomer, it can be used in polycondensation reactions with various co-monomers (e.g., diols, diamines, dithiols) to create new classes of polymers. These materials could possess unique thermal, mechanical, or optical properties. Its chlorinated nature could also be exploited to enhance flame retardancy in the final polymer, a strategy used with other chlorinated intermediates.

Poly(ionic liquid)s (PILs): The chloromethoxy groups are excellent precursors for quaternization reactions to form imidazolium (B1220033) or other cationic moieties. Reacting this compound with bifunctional imidazoles or other nitrogen-containing linkers could lead to the synthesis of novel cross-linked poly(ionic liquid)s. rsc.org These materials are of great interest for applications in catalysis, gas separation, and as solid-state electrolytes. rsc.org

Biodegradable Polymers: By linking two molecules of a biodegradable monomer, such as p-carboxyphenoxy propane, this compound could serve as a cross-linking agent to modify the properties of biodegradable polymers used in drug delivery applications. medchemexpress.commedchemexpress.com

Functional Surfaces and Coatings: The reactivity of the chloromethoxy groups can be used to graft molecules onto surfaces, creating functionalized materials for applications in chromatography, sensors, or biocompatible coatings.

The table below outlines potential material types and their prospective applications.

| Material Class | Synthetic Strategy | Potential Application |

| Cross-linked Polymers | Polycondensation with diols/diamines | Thermoset resins, specialty plastics |

| Flame Retardants | Incorporation into existing polymer backbones | Fire-resistant materials and textiles |

| Poly(ionic liquid)s | Reaction with N-heterocyclic linkers | Solid electrolytes, CO₂ capture, catalysis rsc.org |

| Modified Biopolymers | Cross-linking of biodegradable polyesters | Controlled drug delivery systems medchemexpress.com |

Exploration of New Mechanistic Pathways

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for unlocking its full synthetic potential. While nucleophilic substitution is the most apparent reaction pathway, the interplay between the two reactive sites and the influence of reaction conditions could lead to the discovery of new and unexpected mechanisms.

Future research should focus on:

Competitive Kinetics: Detailed kinetic studies are needed to quantify the relative reactivity of the first and second chloromethoxy groups. Understanding whether the first substitution activates or deactivates the second site is crucial for controlling selectivity.

Neighboring Group Participation: Investigating the potential for the oxygen atom of one methoxy (B1213986) group to participate in the substitution reaction at the other chloromethyl carbon. Such anchimeric assistance could affect reaction rates and stereochemical outcomes.

Lewis Acid-Catalyzed Pathways: The interaction with Lewis acids could lead to the formation of highly reactive oxocarbenium ion intermediates. smolecule.com Elucidating the structure and reactivity of these intermediates could open pathways to Friedel-Crafts-type reactions or other electrophilic substitution processes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model transition states, calculate activation energies for different potential pathways (e.g., SN1 vs. SN2), and predict the outcomes of reactions under various conditions. smolecule.com This can guide experimental work and provide insights that are difficult to obtain through experiments alone. For instance, comprehensive mechanistic investigations have been used to distinguish the roles of different ligands in nickel-catalyzed reactions, an approach that could be applied here. nih.gov

By combining experimental evidence with computational analysis, researchers can map out the mechanistic landscape of this compound, enabling more rational and predictable control over its chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.